N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-13-18(2)23-21(14-17)26-24(29-23)27(16-20-9-6-12-25-15-20)22(28)11-10-19-7-4-3-5-8-19/h3-9,12-15H,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFJAPNTNFYTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5,7-Dimethylbenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with cyanogen bromide (BrCN) in ethanol under reflux (72 hours, 65–70°C).
Reaction Scheme :
$$
\text{2-Amino-4,6-dimethylthiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, Δ}} \text{5,7-Dimethylbenzo[d]thiazol-2-amine} + \text{NH}_4\text{Br}
$$
Yield : 68–72%
Characterization :
Synthesis of Pyridin-3-ylmethanamine
Pyridin-3-ylmethanamine is prepared via reduction of pyridine-3-carbonitrile using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
Reaction Conditions :
- LiAlH₄ (3 eq.), THF, 0°C to reflux, 6 hours.
Yield : 85%
Characterization : - ¹H NMR (400 MHz, D₂O): δ 8.52 (d, J = 1.6 Hz, 1H), 8.40 (dd, J = 4.8, 1.6 Hz, 1H), 7.80 (dt, J = 7.8, 2.0 Hz, 1H), 7.39 (dd, J = 7.8, 4.8 Hz, 1H), 3.92 (s, 2H, CH₂NH₂).
Primary Synthetic Routes
Route A: Direct Acylation of Secondary Amine
Step 1: Formation of Secondary Amine
5,7-Dimethylbenzo[d]thiazol-2-amine (1.0 eq.) reacts with pyridin-3-ylmethyl chloride (1.2 eq.) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃, 2.0 eq.) as a base.
Conditions : 80°C, 12 hours, N₂ atmosphere.
Yield : 58%
Intermediate : N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine
Step 2: Acylation with 3-Phenylpropanoyl Chloride
The secondary amine (1.0 eq.) is treated with 3-phenylpropanoyl chloride (1.5 eq.) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq.) at 0–5°C.
Conditions : 0°C → room temperature, 4 hours.
Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation.
Yield : 74%
Purity : >95% (HPLC)
Route B: Sequential Alkylation-Acylation
Step 1: Alkylation of 5,7-Dimethylbenzo[d]thiazol-2-amine
5,7-Dimethylbenzo[d]thiazol-2-amine (1.0 eq.) reacts with pyridin-3-ylmethyl bromide (1.1 eq.) in acetonitrile (MeCN) using cesium carbonate (Cs₂CO₃, 2.5 eq.).
Conditions : 60°C, 8 hours.
Yield : 63%
Step 2: Acylation with 3-Phenylpropanoyl Chloride
Identical to Route A, Step 2.
Optimization and Challenges
Solvent and Base Screening for Alkylation
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80°C | 58 |
| MeCN | Cs₂CO₃ | 60°C | 63 |
| THF | NaH | 50°C | 41 |
Polar aprotic solvents (DMF, MeCN) with mild bases (K₂CO₃, Cs₂CO₃) provided optimal yields, minimizing side-product formation.
Acylation Efficiency
Excess acyl chloride (1.5 eq.) and low temperatures (0–5°C) suppressed hydrolysis and ensured complete conversion.
Analytical Characterization
Spectral Data for Target Compound
¹H NMR (500 MHz, CDCl₃):
- δ 8.51 (s, 1H, Py-H), 8.42 (d, J = 4.6 Hz, 1H, Py-H), 7.72 (d, J = 7.8 Hz, 1H, Py-H), 7.36–7.21 (m, 5H, Ph-H), 7.18 (s, 1H, Bz-H), 4.92 (s, 2H, NCH₂Py), 3.58 (t, J = 7.2 Hz, 2H, COCH₂), 2.82 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.43 (s, 6H, 2×CH₃).
IR (ATR): 1652 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
HRMS (ESI+) : m/z Calculated for C₂₄H₂₄N₃O₂S [M+H]⁺: 418.1591; Found: 418.1589.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting diseases involving the central nervous system or cancer.
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analog, N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride (), differs in two critical regions:
Propanamide Substituent : The phenyl group in the target compound is replaced with a 4-fluorophenylsulfonyl moiety in the analog.
N-Substituent: The pyridin-3-ylmethyl group is substituted with a dimethylaminoethyl group in the analog, which is further formulated as a hydrochloride salt.
Physicochemical Properties
Key Observations :
- The dimethylaminoethyl substituent (as a hydrochloride salt) in the analog improves aqueous solubility, whereas the pyridin-3-ylmethyl group in the target compound may offer hydrogen-bonding capabilities but lower solubility in neutral pH.
Research Findings and Limitations
- Synthetic Accessibility : Both compounds are likely synthesized via nucleophilic substitution or amide coupling, but the analog’s sulfonyl group requires additional sulfonation steps.
- Pharmacokinetics : The hydrochloride salt in the analog suggests prioritization of solubility over passive diffusion, whereas the target compound’s design may prioritize blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides. Subsequent N-alkylation with pyridin-3-ylmethyl halides (e.g., chlorides or bromides) under basic conditions (e.g., K₂CO₃ in DMF) is critical. Intermediate purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic techniques is essential:
- ¹H/¹³C NMR : To verify substituent positions on the thiazole and pyridine rings.
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹).
- HPLC-PDA : For purity assessment (>95% purity threshold recommended) .
Q. What are the primary structural features influencing this compound’s physicochemical properties?
- Methodological Answer : Key features include:
- Thiazole ring : Contributes to π-π stacking and hydrogen-bonding capabilities.
- Pyridinylmethyl group : Enhances solubility in polar solvents.
- Phenylpropanamide backbone : Affects conformational flexibility and logP values.
Computational tools (e.g., DFT calculations) can predict dipole moments and lipophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., anticancer vs. antimicrobial efficacy)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Dose-Response Curves : Use standardized protocols (e.g., IC₅₀ determination in MTT assays).
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm pathway involvement (e.g., NF-κB or MAPK).
- Structural Analog Comparison : Test derivatives with modified substituents to isolate activity drivers .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- Co-crystallization Studies : Use X-ray crystallography to guide modifications enhancing target binding and reducing off-target effects .
Q. How can computational modeling predict binding modes with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets or allosteric sites.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for iterative design .
Q. What experimental designs mitigate stability issues under physiological conditions (e.g., pH-dependent degradation)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10) buffers at 37°C.
- LC-MS/MS Analysis : Identify degradation products and propose degradation pathways.
- Formulation Screening : Test cyclodextrin-based encapsulation or PEGylation to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
